5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate methyl ester
Overview
Description
5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N’,N’-tetraacetate methyl ester is a complex organic compound with the molecular formula C27H34N2O10 and a molecular weight of 546.57 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as amines, ethers, and esters. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N’,N’-tetraacetate methyl ester typically involves the reaction of 2-[2-(2-aminophenoxy)ethoxy]-4-methylbenzene amine with methyl bromoacetate in the presence of N-ethyl-N,N-diisopropylamine (DIEA) as a base . The reaction is carried out in acetonitrile (MeCN) at 80°C overnight. The product is then purified using silica gel column chromatography with a mixture of ethyl acetate (EtOAc) and n-hexane as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N’,N’-tetraacetate methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various ester derivatives.
Scientific Research Applications
5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N’,N’-tetraacetate methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N’,N’-tetraacetate methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their biological activity. It may also interact with enzymes, altering their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Aminophenoxy)ethoxy]-4-methylbenzene amine: This compound is a precursor in the synthesis of 5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N’,N’-tetraacetate methyl ester.
Methyl bromoacetate: Another precursor used in the synthesis process.
Uniqueness
5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N’,N’-tetraacetate methyl ester is unique due to its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to chelate metal ions and interact with enzymes makes it valuable in various scientific research applications.
Properties
IUPAC Name |
methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O10/c1-19-10-11-21(29(17-26(32)36-4)18-27(33)37-5)23(14-19)39-13-12-38-22-9-7-6-8-20(22)28(15-24(30)34-2)16-25(31)35-3/h6-11,14H,12-13,15-18H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGVQVGXYFWIHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=CC=CC=C2N(CC(=O)OC)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546713 | |
Record name | Dimethyl 2,2'-{[2-(2-{2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy}ethoxy)phenyl]azanediyl}diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96315-10-5 | |
Record name | Dimethyl 2,2'-{[2-(2-{2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy}ethoxy)phenyl]azanediyl}diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.